1-(3-Chloropropyl)pyrrolidine-2,5-dione CAS number
1-(3-Chloropropyl)pyrrolidine-2,5-dione CAS number
An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione
CAS Number: 116445-61-5
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Also known as N-(3-chloropropyl)succinimide, this compound serves as a critical synthetic intermediate, enabling the covalent linkage of the stable succinimide scaffold to various molecular targets. The guide details its physicochemical properties, provides validated protocols for its synthesis and subsequent application, explores its chemical reactivity from a mechanistic standpoint, and outlines essential safety and handling procedures. The information herein is intended to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively and safely utilize this versatile building block in their discovery workflows.
Core Compound Profile and Physicochemical Properties
1-(3-Chloropropyl)pyrrolidine-2,5-dione is characterized by a stable five-membered succinimide ring attached to a reactive three-carbon alkyl chloride linker. This dual-functionality is the cornerstone of its utility, offering a robust platform for introducing the succinimide moiety into larger, more complex molecules. The succinimide core itself is a privileged scaffold found in a variety of biologically active compounds, including those with anticonvulsant and antinociceptive properties.[1] The terminal alkyl chloride provides a reliable electrophilic site for nucleophilic substitution reactions, making it an ideal linker for conjugation to amines, thiols, and other nucleophilic groups present in pharmacophores.
Table 1: Physicochemical Properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Property | Value | Source(s) |
| CAS Number | 116445-61-5 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | [3] |
| Molecular Weight | 175.61 g/mol | [2] |
| IUPAC Name | 1-(3-chloropropyl)pyrrolidine-2,5-dione | [4] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |
Spectroscopic Characterization (Predicted)
While comprehensive, experimentally verified spectra are not widely published, the structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione allows for a highly confident prediction of its key spectroscopic features. Researchers should use the following information as a guide for confirming the identity and purity of the compound via ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~3.65 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂ -Cl). The triplet splitting is due to coupling with the adjacent methylene group.
-
δ ~3.60 (t, 2H): Triplet corresponding to the two protons on the carbon attached to the succinimide nitrogen (N-CH₂ -). The triplet splitting is due to coupling with the central methylene group.
-
δ ~2.75 (s, 4H): A sharp singlet representing the four equivalent protons of the succinimide ring (-CO-CH₂ -CH₂ -CO-). The chemical equivalence of these protons leads to a singlet.
-
δ ~2.10 (quint, 2H): A quintet (or multiplet) for the central methylene group of the propyl chain (-CH₂-CH₂ -CH₂-). This signal is split by the two adjacent methylene groups.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ ~177.0: Carbonyl carbons of the succinimide ring (C =O). Carbonyl signals are characteristically downfield.[1]
-
δ ~41.5: Carbon of the methylene group attached to the chlorine atom (-C H₂-Cl).
-
δ ~38.0: Carbon of the methylene group attached to the succinimide nitrogen (N-C H₂-).
-
δ ~31.0: Central carbon of the propyl chain (-CH₂-C H₂-CH₂-).
-
δ ~28.0: Methylene carbons of the succinimide ring (-CO-C H₂-C H₂-CO-).
Predicted FTIR Spectrum (Liquid Film/KBr Pellet)
-
~2960-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~1770 cm⁻¹ (weak) & ~1700 cm⁻¹ (strong): Characteristic symmetric and asymmetric C=O stretching vibrations of the succinimide ring. This double peak is a hallmark of the cyclic imide functional group.
-
~1420 cm⁻¹: CH₂ scissoring vibrations.
-
~1380 cm⁻¹: C-N stretching vibration.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
Predicted Mass Spectrum (EI)
-
m/z = 175/177 [M]⁺: The molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a compound containing one chlorine atom.
-
m/z = 140: Fragment corresponding to the loss of the chlorine atom ([M-Cl]⁺).
-
m/z = 99: Fragment corresponding to the succinimide ring itself.
-
m/z = 77: Fragment corresponding to the chloropropyl group ([C₃H₆Cl]⁺).
Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The synthesis of N-substituted succinimides is a robust and well-established chemical transformation. The most direct method involves a two-step, one-pot reaction starting from succinic anhydride and the corresponding primary amine, in this case, 3-chloropropan-1-amine. The initial step is the ring-opening of the anhydride by the amine to form a succinamic acid intermediate, which is then cyclized via dehydration to form the target imide.
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
Succinic anhydride (1.0 eq)
-
3-Chloropropan-1-amine hydrochloride (1.05 eq)
-
Triethylamine (1.1 eq) or Sodium Acetate (1.1 eq)
-
Toluene or Xylene
-
Acetic anhydride (optional, for dehydration)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Reagent Addition: To the flask, add succinic anhydride (1.0 eq) and toluene (approx. 5 mL per gram of anhydride).
-
Amine Preparation: In a separate beaker, dissolve 3-chloropropan-1-amine hydrochloride (1.05 eq) in a minimal amount of water and neutralize with a stoichiometric amount of a base like sodium hydroxide. Extract the free amine into a solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent. Alternatively, the free amine can be generated in situ.
-
Amidation (Step 1): Add the free 3-chloropropan-1-amine to the toluene/succinic anhydride slurry at room temperature. An exothermic reaction will occur, and the mixture will thicken as the succinamic acid intermediate precipitates. Stir for 1-2 hours at room temperature to ensure complete formation of the intermediate.
-
Cyclodehydration (Step 2):
-
Thermal Method: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent). Water will be collected azeotropically in the trap over 4-8 hours. Monitor the reaction progress by TLC until the starting intermediate is consumed.
-
Chemical Dehydration Method: Cool the mixture after Step 4. Add acetic anhydride (1.5 eq) and a catalytic amount of sodium acetate. Gently heat the mixture to 80-100°C for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off any solids (if applicable).
-
Wash the organic solution with saturated sodium bicarbonate solution to remove acetic acid (if used), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product (a viscous oil or solid) can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Chemical Reactivity and Mechanistic Considerations
The primary mode of reactivity for 1-(3-Chloropropyl)pyrrolidine-2,5-dione in drug development is the nucleophilic substitution at the terminal carbon of the propyl chain. The chlorine atom is a good leaving group, and the primary carbon is relatively unhindered, favoring an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Key Considerations for Reactivity:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiols, primary amines) will react more readily than weaker ones (e.g., alcohols, secondary amines with high steric hindrance).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Moderate heating (50-80°C) is often sufficient to drive the reaction to completion in a reasonable timeframe.
-
Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often added to scavenge the HCl produced when using amine hydrochloride salts or to deprotonate weaker nucleophiles.
-
Imide Ring Stability: The succinimide ring is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis (ring-opening) under strong basic conditions (e.g., NaOH, KOH), especially at elevated temperatures. This should be a consideration during reaction work-up.
Prototypical Application: Synthesis of a Linker-Pharmacophore Conjugate
To illustrate its utility, this section provides a protocol for the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a model primary amine, 4-methoxyaniline, a common pharmacophore precursor.
Experimental Workflow
Detailed Protocol
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)
-
4-Methoxyaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per mmol of the limiting reagent). Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Dissolve 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Initial Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-substituted product.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(3-Chloropropyl)pyrrolidine-2,5-dione and its precursors are reactive chemicals that require careful handling.
Hazard Identification:
-
Based on related compounds, this substance should be treated as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2]
-
Hazard Statements (expected): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling and Storage:
-
Handle only under an inert atmosphere (nitrogen or argon) to prevent potential reactions with moisture.
-
Keep the container tightly closed. Store in a freezer at or below -20°C for long-term stability.[5]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and handled by a licensed professional waste disposal service. Do not dispose of down the drain.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a high-value synthetic tool for chemical and pharmaceutical research. Its straightforward synthesis and predictable reactivity via Sₙ2 displacement make it an excellent choice for introducing a succinimide-propyl linker into nascent drug candidates. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently integrate this reagent into their synthetic strategies to accelerate the discovery of novel therapeutics.
References
-
PubChem. 1-[3-(3-Aminophenoxy)propyl]pyrrolidine-2,5-dione. [Link]
-
Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. (2021-09-12). [Link]
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 4. 1-[3-(3-Aminophenoxy)propyl]pyrrolidine-2,5-dione | C13H16N2O3 | CID 43365679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 116445-61-5|1-(3-Chloropropyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]
